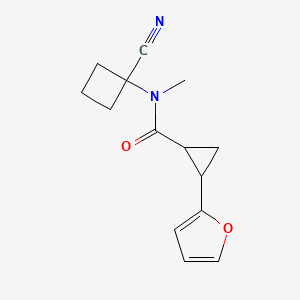
4-Acétyl-2-phényl-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-phenyl-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Applications De Recherche Scientifique
4-Acetyl-2-phenyl-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
Target of Action
The primary targets of 4-Acetyl-2-phenyl-1,2,3-triazole are a variety of enzymes and receptors in the biological system . Triazole compounds, including 4-Acetyl-2-phenyl-1,2,3-triazole, are known to interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
The interaction of 4-Acetyl-2-phenyl-1,2,3-triazole with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions result in changes in the function of the target enzymes and receptors, leading to its biological activities.
Biochemical Pathways
Triazole compounds are known to have versatile biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , which may also apply to 4-Acetyl-2-phenyl-1,2,3-triazole.
Result of Action
The molecular and cellular effects of 4-Acetyl-2-phenyl-1,2,3-triazole’s action are likely to be diverse, given its ability to interact with a variety of enzymes and receptors . The specific effects would depend on the particular targets and pathways affected.
Action Environment
The action, efficacy, and stability of 4-Acetyl-2-phenyl-1,2,3-triazole can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as triazoles are stable in both acidic and basic conditions . Other factors such as temperature, presence of other substances, and the specific biological environment could also influence its action and efficacy.
Analyse Biochimique
Biochemical Properties
The 1,2,3-triazoles, including 4-Acetyl-2-phenyl-1,2,3-triazole, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Triazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that 4-Acetyl-2-phenyl-1,2,3-triazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to bind to the active site of a receptor as a hydrogen bond acceptor and as a donor . This suggests that 4-Acetyl-2-phenyl-1,2,3-triazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
A study on triazole derivatives showed promising anti-inflammatory, analgesic, and antipyretic results when compared with the standard drug ibuprofen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-phenyl-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in an acidic medium. The reaction conditions often include temperatures ranging from 0°C to 25°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of 4-Acetyl-2-phenyl-1,2,3-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-2-phenyl-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.
1,2,3-Triazole: The parent compound of 4-Acetyl-2-phenyl-1,2,3-triazole, used in various synthetic and medicinal applications.
Benzotriazole: A triazole derivative with a fused benzene ring, known for its corrosion inhibition properties.
Uniqueness: The presence of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
1-(2-phenyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZSRRTSPMNBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2377818.png)

![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)

![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)
